molecular formula C4H8ClN B14325856 N-Cyclobutylhypochlorous amide CAS No. 110192-07-9

N-Cyclobutylhypochlorous amide

Cat. No.: B14325856
CAS No.: 110192-07-9
M. Wt: 105.56 g/mol
InChI Key: WTHCYEIZBUAKPG-UHFFFAOYSA-N
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Description

N-Cyclobutylhypochlorous amide is a research chemical belonging to the class of N-chloramines. This class of compounds is of significant interest in chemical synthesis and biological studies due to its potential to serve as a source of nitrogen-centered radicals and as an oxidizing agent. In synthetic chemistry, compounds featuring a nitrogen-chlorine (N–Cl) bond can undergo cleavage under mild, visible-light photoredox conditions to generate nitrogen-centered radicals . These reactive intermediates are valuable synthetic tools for engaging in subsequent reactions, such as C–H functionalization or alkene addition, enabling the construction of more complex molecular architectures . Beyond synthetic applications, the biological relevance of related hypochlorous acid (HOCl) and its derivatives is well-documented. Hypochlorous acid is a potent oxidant produced naturally by white blood cells as part of the innate immune response, where it functions as a microbicidal agent . Furthermore, HOCl is a widely used environmental disinfectant in applications ranging from water treatment to wound care . The reactivity of HOCl and its derivatives stems from their ability to oxidize a wide range of biomolecular targets, including proteins, lipids, and nucleic acids . Researchers are exploring the interactions of such oxidants with biological systems to better understand inflammatory processes and environmental exposome effects on skin health . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110192-07-9

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

N-chlorocyclobutanamine

InChI

InChI=1S/C4H8ClN/c5-6-4-2-1-3-4/h4,6H,1-3H2

InChI Key

WTHCYEIZBUAKPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCl

Origin of Product

United States

Ii. Synthesis and Derivatization Strategies for N Cyclobutylhypochlorous Amide

Methods for N-Haloamide Synthesis

The synthesis of N-haloamides is a significant transformation in organic chemistry, yielding versatile intermediates for various reactions. researchgate.net These compounds are key precursors for reactions like the Hofmann rearrangement and are used as oxidizing agents. researchgate.netignited.in

Electrophilic halogenation involves the reaction of an amide with a source of an electrophilic chlorine atom (Cl⁺). Several reagents have been developed for this purpose, each with specific applications and reaction conditions.

Hypochlorous acid is a common source of electrophilic chlorine for the N-chlorination of amines and amides. researchgate.net The reaction with primary and secondary amines is typically fast. mdpi.com For amides, computational studies suggest that the most favorable reaction pathway involves the formation of an iminol intermediate, which then reacts with HOCl. researchgate.net The reactivity of HOCl is pH-dependent; for instance, in the chlorination of ammonia (B1221849), monochloramine is the main product at a pH greater than 8. mdpi.com While often generated in situ, for example from calcium hypochlorite (B82951) or chlorine gas, processes have been developed that use aqueous solutions of hypochlorous acid directly for the preparation of N-chloro amides as part of a modified Hofmann rearrangement. researchgate.netgoogle.com

The reaction mechanism involves the transfer of a chlorine atom from the hypochlorous acid molecule to the nitrogen of the amine or amide. researchgate.net The inclusion of water molecules in the transition state is often crucial for the reaction to proceed efficiently in an aqueous environment. rsc.orgresearchgate.net

Trichloroisocyanuric acid (TCICA) is a stable, solid, and efficient reagent for the N-chlorination of a wide range of amides. sciencemadness.orgdntb.gov.uaresearchgate.net It is considered a versatile chlorinating agent that can be used under mild conditions, avoiding the need for metal catalysts. dntb.gov.uaresearchgate.net The reaction is often carried out in a suitable solvent, with methanol (B129727) proving to be particularly effective, allowing for complete conversion at room temperature in a short time. sciencemadness.org

The general procedure involves dissolving the amide in a solvent, adding TCICA, and stirring the mixture. The byproduct, cyanuric acid, is a solid that can be easily removed by filtration. sciencemadness.org This method has been successfully applied to the synthesis of various N-chloroamides with good to excellent yields. researchgate.netsciencemadness.org TCICA is also noted for its high atom economy and safer handling compared to other chlorinating agents like chlorine gas. rsc.orgresearchgate.net

Amide SubstrateSolventReaction Time (h)Yield (%)Reference
BenzamideMethanol192 sciencemadness.org
p-ToluamideMethanol0.5- sciencemadness.org
DecanamideMethanol197.5 sciencemadness.org
Azasteroid lactams--High Yields researchgate.net

N-chlorobenzotriazole is another effective reagent for the N-chlorination of amides. researchgate.netbhu.ac.in Its application is particularly notable in microwave-assisted synthesis, which can dramatically reduce reaction times from many hours to just a few minutes. ignited.inarkat-usa.orgresearchgate.net For example, the N-chlorination of N-methylbenzamide, which requires 12 hours with other methods, can be completed in 15-20 minutes under microwave irradiation using N-chlorobenzotriazole, affording yields between 50-80%. arkat-usa.orgresearchgate.net

This method is applicable to both acyclic and cyclic secondary amides. arkat-usa.orgresearchgate.net The reaction is typically performed in a solvent like acetonitrile (B52724), and upon completion, the benzotriazole (B28993) byproduct can be removed by washing with a sodium carbonate solution to yield the pure N-chloroamide product. arkat-usa.org

Amide SubstrateConditionsTimeYield (%)Reference
N-methylbenzamideMicrowave (80-90 W)20 min60 arkat-usa.org
N-methylacetamideMicrowave (80-90 W)15 min80 researchgate.net
2-PyrrolidinoneMicrowave (80-90 W)15 min75 researchgate.net
2-PiperidoneMicrowave (80-90 W)15 min70 researchgate.net

t-Butyl hypochlorite is a potent and versatile reagent for N-chlorination, applicable to a range of substrates including primary and secondary amides. publish.csiro.aumdpi.com It has been used to prepare N-chloroamides in high yield for subsequent reactions, such as free-radical rearrangements. publish.csiro.au The reactions are often carried out in organic solvents like carbon tetrachloride, chloroform, or dichloromethane (B109758) at ambient temperature. publish.csiro.aujournals.co.za

Despite its effectiveness, t-butyl hypochlorite is known to be unstable and hazardous, which can limit its use, especially in large-scale applications. ignited.inarkat-usa.orgorgsyn.org However, methods have been developed for the in situ generation of t-butyl hypochlorite from sodium hypochlorite and t-butanol, which mitigates some of the risks associated with handling the pure reagent. orgsyn.org This in situ approach has proven to be mild, high-yielding, and general for a variety of amines and amides. orgsyn.org

Amide SubstrateSolventYield (%)Reference
4-PhenylbutyramideDichloromethaneHigh Yield publish.csiro.au
AcetamideCarbon tetrachloride/Acetic acid60 journals.co.za
Various Aliphatic PolyamidesOrganic Medium- researchgate.net
Indoles/OxindolesEthyl AcetateModerate to Excellent mdpi.com

Calcium hypochlorite, Ca(OCl)₂, is an inexpensive, stable, and safe solid reagent that serves as an excellent source of electrophilic chlorine. researchgate.netthieme-connect.com It has been shown to efficiently N-chlorinate various amides, carbamates, and lactams, particularly when supported on moist alumina. researchgate.netorganic-chemistry.orgresearchgate.net This method proceeds smoothly and gives high yields for technically important compounds. researchgate.netresearchgate.net

The reaction tolerates sensitive functional groups, as demonstrated by the successful N-chlorination of protected amino acid esters without affecting other parts of the molecule. thieme-connect.com The use of calcium hypochlorite offers advantages over other methods that may require hazardous reagents or large excesses of reactants, making it suitable for larger-scale preparations. thieme-connect.com

SubstrateConditionsYield (%)Reference
1-Chlorohexahydroazepin-2-oneCa(OCl)₂ / Moist Alumina95 researchgate.netresearchgate.net
1-Chloropyrrolidin-2-oneCa(OCl)₂ / Moist Alumina98 researchgate.netresearchgate.net
Methyl (tert-butoxycarbonylchloroamino)cyclopropylacetateCa(OCl)₂ / Moist Alumina99 thieme-connect.com
Methyl (benzyloxycarbonylchloroamino)cyclopropylacetateCa(OCl)₂ / Moist Alumina96 thieme-connect.com

Electrophilic Halogenation Approaches

Direct Chlorination with Chlorine Gas

Direct chlorination using chlorine gas (Cl₂) is another potential method for the synthesis of N-cyclobutylhypochlorous amide. This method involves bubbling chlorine gas through a solution of the primary amine, in this case, cyclobutylamine (B51885). The reaction of chlorine with primary amines can lead to the formation of N-chloroamines. byjus.comnih.gov

However, this method can be less selective than using NCS and may lead to side reactions, such as the formation of dichlorinated products or oxidation of the amine. The reaction of chlorine gas with water can also produce hypochlorous acid and hydrochloric acid, which can further react with the amine. nih.gov When chlorine gas is mixed with a cold, dilute alkali, a disproportionation reaction occurs, forming a halide and a hypohalite. semanticscholar.orglibretexts.org

Table 2: Considerations for Direct Chlorination with Chlorine Gas

FactorDescriptionSource
Reagent Chlorine Gas (Cl₂) byjus.comnih.gov
Potential Products N-Chloroamine, Dichloroamine, Ammonium (B1175870) Chloride nih.gov
Side Reactions Over-chlorination, Oxidation nih.gov
Control Requires careful control of stoichiometry and reaction conditions

General Amide Formation Methodologies Applicable to Precursors

The synthesis of the precursor for this compound, which is cyclobutanamide, can be achieved through various established amide formation methodologies. These methods are fundamental in organic synthesis.

Direct Condensation of Carboxylic Acids and Amines

The direct condensation of a carboxylic acid (cyclobutanecarboxylic acid) and an amine (ammonia) is a straightforward approach to forming an amide bond. rsc.org However, this reaction is often challenging due to the formation of a stable ammonium carboxylate salt from the acid-base reaction between the carboxylic acid and the amine. chemistrysteps.com To drive the reaction towards amide formation, high temperatures (often above 160-180°C) are typically required to dehydrate the salt. mdpi.com

To facilitate this reaction under milder conditions, coupling agents are frequently employed. chemistrysteps.comnih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.comfishersci.co.uk Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation. acs.org

Table 3: Common Coupling Agents for Direct Amide Condensation

Coupling AgentDescriptionSource
DCC N,N'-Dicyclohexylcarbodiimide chemistrysteps.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide chemistrysteps.comfishersci.co.uk
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate nih.gov
B(OCH₂CF₃)₃ Tris(2,2,2-trifluoroethyl) borate acs.org
Conversion from Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides, Activated Esters)

A more common and often more efficient method for amide synthesis involves the use of activated carboxylic acid derivatives. chemistry.coachfishersci.it

Acid Chlorides : Acyl chlorides are highly reactive and readily react with ammonia or primary amines to form amides in a reaction often referred to as the Schotten-Baumann reaction. fishersci.itlibretexts.org The reaction is typically fast and exothermic, often requiring cooling and the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Anhydrides : Acid anhydrides are also effective acylating agents for amines, though generally less reactive than acid chlorides. libretexts.org The reaction produces the amide and a molecule of carboxylic acid as a byproduct, which can be neutralized by excess amine or an added base. chemguide.co.uklibretexts.org

Activated Esters : Activated esters, such as those derived from phenols with electron-withdrawing groups or N-hydroxysuccinimide, are excellent intermediates for amide synthesis, particularly in peptide chemistry. fishersci.co.ukrsc.orgmdpi.com These esters are more stable than acid chlorides but still sufficiently reactive to undergo aminolysis under mild conditions. acs.org

Table 4: Reactivity of Carboxylic Acid Derivatives in Amide Synthesis

DerivativeGeneral ReactivityCommon ByproductSource
Acid Chloride Very HighHCl libretexts.org
Acid Anhydride (B1165640) HighCarboxylic Acid chemguide.co.uklibretexts.org
Activated Ester ModerateAlcohol/Phenol fishersci.co.ukmdpi.com
Preparation from Nitriles

The hydrolysis of nitriles can be a viable route to amides. libretexts.org This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk Careful control of the reaction conditions is necessary because the amide can be further hydrolyzed to the corresponding carboxylic acid, especially under harsh conditions. commonorganicchemistry.comchemistrysteps.com Milder conditions, such as using hydrogen peroxide in an alkaline solution, can favor the formation of the amide and prevent over-hydrolysis. commonorganicchemistry.com The hydration of nitriles to amides can also be achieved using a water extract of pomelo peel ash (WEPPA) in a green chemistry approach. nih.gov

Table 5: Conditions for Nitrile Hydrolysis to Amides

ConditionReagentsKey FeatureSource
Acidic Dilute HCl or H₂SO₄, heatCan lead to carboxylic acid formation chemguide.co.uk
Basic NaOH or KOH solution, heatCan lead to carboxylate salt formation chemguide.co.ukcommonorganicchemistry.com
Mild Basic H₂O₂ in alkaline solutionFavors amide formation commonorganicchemistry.com
Green Method Water extract of pomelo peel ash (WEPPA)Environmentally friendly nih.gov
Beckmann Rearrangement of Oximes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. organic-chemistry.orgbyjus.com For the synthesis of cyclobutanamide, the precursor would be the oxime of cyclobutyl methyl ketone. The reaction is typically catalyzed by an acid, such as sulfuric acid or polyphosphoric acid, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.orgnumberanalytics.com This rearrangement is highly stereospecific. wikipedia.org The archetypal example of the Beckmann rearrangement is the industrial synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orgnih.gov A variation of this reaction can be used to synthesize γ-lactams from cyclobutanones. rsc.orgrsc.org

Table 6: Key Features of the Beckmann Rearrangement

FeatureDescriptionSource
Starting Material Oxime byjus.com
Product Amide or Lactam wikipedia.org
Catalyst Typically a strong acid (e.g., H₂SO₄, PPA) wikipedia.orgnumberanalytics.com
Stereochemistry The group anti to the hydroxyl group migrates wikipedia.org
Industrial Application Synthesis of Caprolactam for Nylon 6 wikipedia.orgnih.gov
Oxidative Amidation Pathways

Oxidative amidation provides a direct and efficient route to amide bond formation. These methods often utilize N-chloroamines or N-chloroamides as either the nitrogen source or an activating agent.

Recent research has demonstrated metal-free, solvent-free cross-coupling methods for the oxidative amidation of aldehydes and alcohols. One such approach employs a combination of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) to induce the C-H activation of aldehydes, leading to the formation of amides. This reaction can proceed under neat conditions at elevated temperatures or via ball-milling at room temperature, offering a green and efficient pathway. acs.orgresearchgate.netorgsyn.org

Copper-catalyzed oxidative amidation has also emerged as a powerful tool. For instance, a copper-metal-organic framework (Cu-MOF) can catalyze the oxidative amidation of aldehydes with various amines using N-chlorosuccinimide and aqueous tert-butyl hydroperoxide as oxidants. nih.gov This heterogeneous catalysis approach allows for the synthesis of a wide array of secondary amides under mild conditions. nih.gov Another copper-catalyzed system facilitates the aerobic oxidative cross-dehydrogenative coupling of amines with α-carbonyl aldehydes. escholarship.org

The direct amidation of aldehydes with nitroarenes can also be achieved through a fully catalytic nickel-photoredox process. escholarship.org This method is notable for proceeding under mild conditions without the need for an additional reductant or oxidant, where the nitrobenzene (B124822) is reduced in situ to aniline (B41778) as the nitrogen source. escholarship.org

Table 1: Overview of Oxidative Amidation Methods
MethodCatalysisKey ReagentsSubstratesConditionsReference(s)
Metal-Free Cross-CouplingNoneTBAI, TBHPAldehydes, Alcohols, N-ChloraminesNeat, 50 °C or ball-milling, RT acs.orgresearchgate.netorgsyn.org
Heterogeneous CatalysisCu-MOFNCS, aq. TBHPAldehydes, AminesAcetonitrile, mild nih.gov
Nickel-PhotoredoxNickel/PhotocatalystNoneAldehydes, NitroarenesMild escholarship.org
Ring Opening Reactions of Aza-cyclobutanone Oxime Esters

The ring-opening of strained cyclic systems presents a unique strategy for the synthesis of functionalized acyclic molecules. Aza-cyclobutanone oxime esters have been identified as valuable precursors for the divergent synthesis of α-functionalized amides. sioc-journal.cnrsc.org

A novel sequential ring-opening reaction of aza-cyclobutanone oxime esters with isocyanides has been developed. sioc-journal.cnrsc.org This process occurs under redox-neutral and mild conditions, yielding α-cyanomethylaminoamides, α-acyloxyamides, and α-acylaminoamides. sioc-journal.cnrsc.org The selectivity for either N–O/C–C or N–O/C–C/C–N bond cleavage can be controlled by the choice of the iron-catalyst system. sioc-journal.cnrsc.org This methodology represents a new reaction mode for cycloketone oximes and opens avenues for novel reaction design. sioc-journal.cnrsc.org

Furthermore, radical-induced ring-opening and reconstruction of cyclobutanone (B123998) oxime esters can be achieved using a copper catalyst. This leads to the synthesis of 3,4-dihydronaphthalene-2-carbonitriles through selective C–C bond cleavage. rsc.org The reaction is characterized by its mild conditions and tolerance of a broad range of substrates. rsc.org

Strategies via N-Boroamide Intermediates

N-Boroamide intermediates have been implicated in the conversion of primary amides to nitriles. While this represents the reverse of amide synthesis, the understanding of these intermediates is crucial for developing new synthetic routes. A method utilizing pinacolborane (HBpin) as a boronizing and formal dehydrating agent, catalyzed by cesium fluoride (B91410) (CsF), efficiently converts primary amides to nitriles. sioc-journal.cn Mechanistic studies indicate that the in-situ generation of N-boroamide intermediates is a key step in this transformation. sioc-journal.cn The formation of a thermodynamically stable B-O-B anhydride and the nitrile product drives the reaction forward. sioc-journal.cn Boric acid has also been shown to catalyze the direct amidation of carboxylic acids and amines, preserving the integrity of stereogenic centers. orgsyn.org

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral N-chloroamides and their analogs is of significant interest for applications in asymmetric synthesis and medicinal chemistry.

Accessing Atropisomeric N-Chloroamides

Atropisomers, stereoisomers arising from restricted rotation about a single bond, are valuable in various fields. Atropisomeric N-chloroamides have been efficiently synthesized through the electrophilic halogenation of ortho-substituted secondary anilides. rsc.orgworktribe.com Treatment with trichloroisocyanuric acid (TCCA) in dichloromethane leads to the clean formation of the corresponding N-chloroamides without competing aromatic chlorination. worktribe.com

The stereodynamics of these novel scaffolds have been investigated through both experimental and computational studies. rsc.org These studies revealed that the rate of racemization is correlated with amide isomerization and is significantly influenced by the stereoelectronic nature of the amide. rsc.org This understanding has important implications for the design and stability of other C–N atropisomeric systems. rsc.orgworktribe.com These N-haloamides exhibit good chemical stability, allowing for isolation and characterization using standard laboratory techniques. worktribe.com

Chiral Auxiliary Approaches for α-Haloamides

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of α-haloamides. researchgate.net

Various chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine, are commonly used to induce asymmetry in reactions like aldol (B89426) additions and alkylations. numberanalytics.com For α-haloamides, chiral auxiliaries can be used in dynamic kinetic resolution (DKR) processes. researchgate.net For example, in the presence of an epimerizing agent like tetrabutylammonium iodide (TBAI), reactions of α-haloamides bearing a chiral auxiliary with nucleophiles can proceed with high diastereoselectivity. researchgate.net The choice of nucleophile can influence the stereochemical outcome, with metalated nucleophiles and H-bonding amine nucleophiles sometimes affording opposite diastereomers. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ReactionsReference(s)
Evans' OxazolidinonesAsymmetric aldol reactions, carbonyl additions numberanalytics.com
Oppolzer's CamphorsultamAsymmetric alkylations, aldol reactions numberanalytics.com
Myers' PseudoephedrineAsymmetric alkylations numberanalytics.com
(S)-1-PhenylethylamineCrystallization-induced dynamic resolution of α-chloro-α-aryl acetamides researchgate.net

Functionalization and Derivatization Strategies for this compound

N-chloroamides are not only synthetic targets but also valuable reagents for the functionalization of other molecules. The N-Cl bond can act as a source of electrophilic chlorine or can generate nitrogen-centered radicals, enabling a variety of transformations.

Site-selective aliphatic C–H chlorination can be achieved using N-chloroamides. nih.gov These reactions, often proceeding through a radical mechanism, can exhibit high site selectivity based on both steric and electronic factors. nih.govresearchgate.net This allows for the targeted chlorination of complex molecules, even in the presence of other functional groups like alkenes and arenes. researchgate.netrsc.org

Beyond chlorination, the reactivity of the nitrogen-centered radicals generated from N-chloroamides can be harnessed for other C-H functionalization reactions. For example, a C-H xanthylation reaction has been developed using an easily prepared N-xanthylamide. dntb.gov.ua This transformation proceeds under blue LED irradiation and demonstrates good functional group tolerance and site selectivity, offering a novel method for the derivatization of complex molecules. dntb.gov.ua

Furthermore, N-chloroamides have been employed in cobalt-catalyzed cascade C–H amidation/chlorination of indoles. researchgate.net This dual functionalization leverages the N-chloroamide as both an amidating and chlorinating agent. researchgate.net The chloro functionality introduced can then be used as a handle for further derivatization, such as the construction of C–S and C–N bonds, thereby increasing molecular diversity. researchgate.net Nickel-catalyzed reductive cross-coupling reactions between aryl halides and N-chloroamides have also been developed for the direct synthesis of N-aryl amides. rsc.org

Reactions involving the Amide Nitrogen Center

The nitrogen center of an N-haloamide is characterized by the presence of both a carbonyl group and a halogen atom, which significantly influences its chemical behavior. Reactions at this center can involve the N-X bond, the carbonyl group, or the amide bond as a whole.

One of the primary reactions of N-haloamides is their ability to act as halogenating agents. consensus.app The N-Cl bond can undergo homolytic or heterolytic cleavage depending on the reaction conditions, generating amidyl radicals, nitrenium ions, or delivering a chloronium ion equivalent. mdpi.com

Reduction Reactions: The amide functionality and the N-Cl bond can be selectively or fully reduced. For instance, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce the amide to an amine, yielding cyclobutylmethylamine. savemyexams.com Milder reducing agents might selectively cleave the N-Cl bond, affording the parent N-cyclobutylamide.

Hydrolysis: Amides are susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. savemyexams.comresearchgate.net The presence of the N-chloro substituent, being a good leaving group, may facilitate this process. Under acidic conditions, hydrolysis would be expected to produce cyclobutylamine and the corresponding carboxylic acid, along with hydrochloric acid. Basic hydrolysis would yield the carboxylate salt and cyclobutylamine.

Rearrangement Reactions: Primary amides can undergo the Hofmann degradation, a reaction with bromine or chlorine in the presence of a strong base, to yield a primary amine with one less carbon atom. libretexts.org While this compound is a secondary amide, its parent amide, cyclobutanecarboxamide, could undergo such a rearrangement.

The following table summarizes potential reactions at the amide nitrogen center of this compound based on the known chemistry of N-haloamides.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Reduction (Amide)1. LiAlH4, dry ether 2. H2OCyclobutylmethylamine
Reduction (N-Cl bond)Mild reducing agent (e.g., Na2SO3)N-Cyclobutylamide
Acidic HydrolysisH3O+, heatCyclobutylamine, Carboxylic Acid, HCl
Basic HydrolysisNaOH(aq), heatCyclobutylamine, Carboxylate Salt
Halogen TransferAlkenes, radical initiator (e.g., light)Haloalkane adduct, N-Cyclobutylamide

Chemical Transformations at the Cyclobutyl Ring System

The cyclobutyl ring, while more stable than its cyclopropyl (B3062369) counterpart, possesses significant ring strain (approximately 26 kcal/mol) which can be exploited in synthetic transformations. nih.gov Reactions involving the cyclobutyl ring can lead to ring-opening, ring-expansion, or ring-contraction products, often driven by the relief of this strain.

Ring Contraction and Rearrangement: A classic example of the reactivity of a cyclobutylamino system is the Demjanov rearrangement, which occurs when a primary amine like cyclobutylamine is treated with nitrous acid (generated from NaNO2 and HCl). askiitians.comquora.comdoubtnut.com This reaction proceeds via an unstable diazonium salt and can lead to a mixture of cyclobutanol (B46151) and ring-contracted products like cyclopropylmethyl alcohol. askiitians.com While this compound is not a primary amine, this reactivity highlights the inherent potential for rearrangement within the cyclobutyl system, particularly if the amide were to be hydrolyzed back to the primary amine.

Visible Light Photoredox Catalysis: Recent studies have shown that cyclobutylanilines can undergo visible light-promoted [4+2] annulation reactions with alkynes, proceeding through the cleavage of a C-C bond in the cyclobutane (B1203170) ring. nih.gov This type of reaction is driven by the oxidation of the amine to a radical cation, which facilitates the ring opening. It is conceivable that the N-chloroamide functionality could participate in or influence similar radical-mediated ring-opening or annulation strategies.

Substitution on the Cyclobutyl Ring: Direct functionalization of the C-H bonds on the cyclobutane ring is generally challenging. However, radical halogenation could potentially introduce a substituent onto the ring, although selectivity might be an issue. The electron-withdrawing nature of the N-chloroamide group would likely deactivate the ring towards electrophilic attack but could influence the regioselectivity of radical reactions.

The table below outlines some potential transformations involving the cyclobutyl ring, drawing parallels from the known reactivity of cyclobutylamine and its derivatives.

Reaction TypeReagents and ConditionsPotential Major Product(s)Notes
Demjanov-type Rearrangement (from precursor amine)NaNO2, HClCyclobutanol, Cyclopropylmethyl alcoholIllustrates inherent ring system reactivity. askiitians.comquora.comdoubtnut.com
Photoredox-mediated Annulation (conceptual)Alkyne, photocatalyst, visible lightCyclohexene derivativesBased on reactivity of cyclobutylanilines. nih.gov
Radical HalogenationRadical initiator (e.g., AIBN), Halogen sourceHalogenated this compoundPotential for functionalization, likely unselective.

Iii. Chemical Reactivity and Mechanistic Investigations of N Cyclobutylhypochlorous Amide

Reactivity of the N-Cl Bond

The N-Cl bond in N-cyclobutylhypochlorous amide is relatively weak and susceptible to cleavage under thermal or photochemical conditions. The mode of cleavage, whether it is homolytic (to form radicals) or heterolytic (to form ions), depends on the reaction conditions, including the presence of light, heat, radical initiators, or polar solvents.

Homolytic Cleavage and Radical Pathways

Homolytic cleavage of the N-Cl bond in this compound results in the formation of a cyclobutylamidoyl radical and a chlorine radical. This process is often initiated by UV light, heat, or the presence of a radical initiator. The resulting amidoyl radical is a key intermediate that can participate in a variety of subsequent reactions.

Amidoyl Radical Generation and Behavior

The generation of amidoyl radicals from N-chloroamides is a well-established process. The cyclobutylamidoyl radical, once formed, can engage in several characteristic reactions. Its behavior is influenced by both the electronic properties of the amide group and the steric and strain effects of the cyclobutyl ring. The resonance stabilization of the amide group can influence the radical's reactivity. nih.gov

Intramolecular and Intermolecular Hydrogen Atom Abstraction Reactions

Amidoyl radicals are capable of abstracting hydrogen atoms from other molecules (intermolecular) or from within the same molecule (intramolecular). youtube.comnih.gov This reactivity is a cornerstone of many synthetic applications of N-chloroamides.

Intramolecular Hydrogen Atom Abstraction: In molecules with appropriate geometry, the amidoyl radical can abstract a hydrogen atom from a C-H bond within the same molecule, often leading to the formation of a new ring structure. youtube.comnih.govnih.govmdpi.comrsc.org The feasibility of this process depends on the stability of the resulting carbon-centered radical and the transition state geometry for the abstraction. For this compound, abstraction from the cyclobutyl ring is possible.

Intermolecular Hydrogen Atom Abstraction: The amidoyl radical can also abstract a hydrogen atom from a suitable donor molecule present in the reaction mixture. The selectivity of this process is often governed by the strength of the C-H bond being broken, with weaker C-H bonds (e.g., tertiary C-H bonds) being more susceptible to abstraction. youtube.com

Addition Reactions to Unsaturated Substrates (e.g., Olefins, Dienes)

Cyclobutylamidoyl radicals can add to carbon-carbon double and triple bonds in unsaturated substrates like olefins and dienes. beilstein-journals.orgresearchgate.net This addition reaction forms a new carbon-centered radical, which can then undergo further reactions, such as cyclization or trapping by another molecule. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. The use of α,β-unsaturated amides in such reactions is common, though they are often less reactive than other Michael acceptors. beilstein-journals.org To enhance their reactivity, the amide nitrogen can be modified with an electron-withdrawing group. beilstein-journals.org

C-H Amination and Chlorination Processes

The reactive species generated from this compound can be utilized for the functionalization of unactivated C-H bonds, leading to the introduction of nitrogen or chlorine atoms into organic molecules. dovepress.com

C-H Amination: This process involves the insertion of a nitrogen-containing fragment into a C-H bond. Transition metal catalysis is often employed to facilitate this transformation, with metals like copper, iron, palladium, and rhodium being effective. dovepress.comiu.edu The reaction can proceed via a radical mechanism where the amidoyl radical initiates a hydrogen abstraction followed by radical recombination or via a metal-mediated pathway.

C-H Chlorination: In certain contexts, N-chloroamides can act as chlorinating agents. nih.gov For instance, in the presence of a suitable catalyst, they can selectively chlorinate aliphatic C-H bonds. The selectivity of these reactions can be influenced by factors such as steric hindrance and the electronic nature of the substrate. nih.gov For example, the chlorination of 5α-cholestane using an N-chloroamide favored chlorination at the C3 position. nih.gov

SubstrateReagentCatalystProduct(s)Yield (%)Selectivity
CyclohexaneN-chloroamide 1 NoneChlorocyclohexane, Dichlorocyclohexanes-Low
CyclohexaneN-chloroamide 1 Mn(TPP)ClChlorocyclohexane, Dichlorocyclohexanes-k_s/k_t = 0.38
Rimantadine derivative (30)N-chloroamide 1 -Chlorinated derivative (31)66Complete site-selectivity
5α-Cholestane (32)N-chloroamide 1 -C3-chlorocholestane, C2-chlorocholestane81C3:C2 = 2:1
n-HexaneN-chloroamide 1 -2-Chlorohexane, other isomers-65.5% 2-chlorohexane

Heterolytic Cleavage and Ionic Pathways

Under different conditions, particularly in the presence of polar solvents or Lewis acids, the N-Cl bond in this compound can undergo heterolytic cleavage. This cleavage can generate either a nitrenium ion (R-C(O)NH+) and a chloride ion (Cl-), or an amidate anion (R-C(O)NCl-) and a chloronium ion source. The polarization of the N-Cl bond can be influenced by substituents, and in some cases, nucleophilic substitution at the nitrogen atom is disfavored. dnu.dp.ua

The reactivity of N-chloroamides in ionic pathways often involves their interaction with nucleophiles or electrophiles. For example, N-chloroamides can react with phenolic compounds to form chlorinated phenols. nih.gov The kinetics of these reactions are pH-dependent, with apparent second-order rate constants in the order of 10⁻⁴-0.1 M⁻¹s⁻¹ at neutral pH. nih.gov

Electrophilic Chlorination (Cl+ Transfer)

This compound, like other N-chloroamides, can function as an electrophilic chlorinating agent, capable of transferring a formal chloronium ion (Cl⁺) to a nucleophilic substrate. acs.orgresearchgate.net This reactivity is a cornerstone of their utility in organic synthesis. The process is particularly effective for the chlorination of electron-rich species such as indoles and enol ethers. acs.orgcdnsciencepub.com In cobalt-catalyzed reactions, N-chloroamides have been shown to perform cascade C-H amidation followed by electrophilic chlorination on indole (B1671886) substrates. acs.org The N-chloroamide serves a dual role, first as an amidating agent and subsequently as a "Cl⁺" source for chlorination at the electron-rich C-3 position of the indole. acs.orgresearchgate.net

The reaction with enol ethers, catalyzed by chromous chloride, demonstrates high regioselectivity, indicating a controlled transfer of the chlorine atom to the nucleophilic double bond. cdnsciencepub.com Similarly, the photochemical addition of N-chloroamides to olefins can lead to products of electrophilic chlorination. cdnsciencepub.com This reactivity underscores the ability of the N-Cl bond to act as a source of electrophilic chlorine, a property that can be harnessed for various synthetic transformations. d-nb.info

Table 1: Examples of Electrophilic Chlorination by N-Chloroamides

Substrate N-Chloroamide Type Conditions Product Type Ref.
Indole N-Chloro-N-aryl/alkylamide Cp*Co(III) catalyst, base C-3 chlorinated indole acs.org
1-Methoxycyclohexene N-Chloro-N-acylamide CrCl₂ catalyst α-Chloro ketone cdnsciencepub.com
Nucleophilic Attack at the Chlorine Atom

A fundamental reaction pathway for this compound involves the attack of a nucleophile at the electrophilic chlorine atom. acs.org The mechanism of this nucleophilic substitution can vary depending on the reactivity of the attacking species. nih.govacs.orgresearchgate.net Studies on N-chlorotaurine, a model N-chloramine, reveal that the reaction mechanism shifts from a stepwise process to a concerted one as the nucleophile's reactivity increases. acs.orgnih.gov

For less reactive nucleophiles, the reaction often proceeds via a stepwise mechanism under acidic conditions. acs.orgnih.gov This involves a rapid, pre-equilibrium protonation of the nitrogen atom, forming a more reactive N-protonated chloramine (B81541) intermediate. This is followed by a slower, rate-determining attack of the nucleophile on the chlorine atom. acs.orgnih.gov

Conversely, for more potent nucleophiles like sulfite (B76179) (SO₃²⁻) or certain thiolates, a concerted mechanism is favored. nih.govacs.org In this pathway, the protonation of the nitrogen and the transfer of the chlorine atom to the nucleophile occur simultaneously in a single transition state. nih.govacs.orgresearchgate.net This change in mechanism is often enforced by the fact that the protonated intermediate does not have a significant lifetime in the presence of a strong nucleophile. nih.gov

Table 2: Mechanistic Change in Nucleophilic Attack on N-Chlorotaurine

Nucleophile Relative Reactivity Proposed Mechanism Catalysis Ref.
Iodide (I⁻), Bromide (Br⁻) Lower Stepwise (via protonated intermediate) Specific-acid catalysis acs.orgnih.gov
Benzylamine Lower Stepwise (via protonated intermediate) Specific-acid catalysis researchgate.net
Dimethylamine Higher Concerted General-acid catalysis researchgate.net
Hydrolysis and Dechlorination Kinetics

The stability of this compound in aqueous media is governed by its susceptibility to hydrolysis and subsequent dechlorination. The N-Cl bond can be cleaved by water, a process whose rate is highly dependent on factors such as pH and temperature. materialsciencejournal.org Generally, N-chloroamides are more stable in solution than free chlorine because they release chlorine more slowly. materialsciencejournal.org However, the stability varies significantly based on the structure of the amide. materialsciencejournal.org

Kinetic studies of various N-chloramine compounds show that the hydrolytic stability is linked to the strength of the N-Cl bond. materialsciencejournal.org The rate of hydrolysis is pH-dependent; for compounds like chloramine-B and chloramine-T, the reaction order with respect to hydrogen ion concentration can change, suggesting multiple reaction pathways. materialsciencejournal.org In contrast, the hydrolysis of N-chlorosuccinimide is nearly independent of H⁺ concentration. materialsciencejournal.org The decomposition of these compounds often follows pseudo-first-order kinetics in pure water. materialsciencejournal.org The measurement of unstable N-chloramines can be challenging, requiring specialized analytical techniques like liquid chromatography with postcolumn derivatization to accurately determine their concentrations and assess their stability under different conditions. oup.com

Table 3: Comparative Stability of N-Chloramine Compounds at 60°C

Compound Type Half-life (approx.) pH Dependence of Hydrolysis Rate Ref.
N-Chlorosuccinimide (NCS) Cyclic Imide ~3 hours Largely independent of [H⁺] materialsciencejournal.org
1,3-dichloro-5,5-dimethyl hydantoin (B18101) (Halane) Heterocyclic Amide ~16 hours N/A materialsciencejournal.org
Chloramine-B Sulfonamide ~4 weeks Dependent on [H⁺] materialsciencejournal.org
Hofmann Rearrangement Context and Isocyanate Formation

This compound is a key intermediate in the Hofmann rearrangement of cyclobutanecarboxamide. This classic reaction converts a primary amide into a primary amine with one fewer carbon atom. mychemblog.comnumberanalytics.com The process is typically initiated by treating the primary amide with a halogen (like chlorine or bromine) in a basic solution, which generates the N-chloroamide in situ. mychemblog.comcore.ac.ukmasterorganicchemistry.com

The mechanism proceeds through the following key steps:

N-Chloroamide Formation : The parent amide (cyclobutanecarboxamide) reacts with a hypochlorite (B82951) source under basic conditions to form this compound. core.ac.uk

Anion Formation : A strong base abstracts the acidic proton from the nitrogen of the N-chloroamide, yielding an N-chloroamide anion. wikipedia.org

Rearrangement : In the rate-determining step, the anion rearranges. The cyclobutyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously ejecting the chloride ion as a leaving group. This concerted step produces cyclobutyl isocyanate. masterorganicchemistry.comwikipedia.org

Hydrolysis : The resulting isocyanate is typically not isolated but is hydrolyzed by the aqueous base to a carbamic acid, which is unstable and spontaneously decarboxylates to yield cyclobutylamine (B51885) and carbon dioxide. wikipedia.org

Alternatively, if the reaction is performed in the presence of an alcohol like methanol (B129727), the isocyanate intermediate can be trapped to form a stable carbamate, such as a methyl carbamate. core.ac.ukwikipedia.org The ability to divert the reaction from the typical Hofmann pathway to form isocyanates is a significant challenge in other reactions, such as directed C-H amidation. acs.orgnih.govacs.org

Influence of the Cyclobutyl Moiety on Reactivity

Effects of Ring Strain on Reaction Pathways

The cyclobutyl group is characterized by significant ring strain, a consequence of both angle strain (bond angles of ~88-90° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds. libretexts.orglibretexts.orglibretexts.orglibretexts.org This inherent strain energy, estimated to be around 26.3 kcal/mol (110 kJ/mol), makes the cyclobutane (B1203170) ring more reactive and susceptible to reactions that relieve this strain, such as ring-opening. libretexts.orgfiveable.memasterorganicchemistry.com

While this compound reactivity is dominated by the N-Cl bond, the high energy of the cyclobutyl ring can influence reaction pathways. The strain can act as a thermodynamic driving force in transformations where the four-membered ring is altered or opened. fiveable.memasterorganicchemistry.com For instance, in cycloaddition reactions, the release of ring strain is a powerful driving force for the cleavage of C-C bonds within the ring. rsc.orgrsc.org Although less studied than cyclopropanes, cyclobutanes can serve as four-carbon synthons through ring-opening transformations. rsc.org This underlying potential for ring-opening must be considered a competing pathway in any reaction involving this compound, especially under conditions that might promote C-C bond cleavage, such as those involving radical or transition metal-catalyzed processes.

Table 4: Ring Strain in Cycloalkanes

Cycloalkane Ring Size C-C-C Bond Angle (Planar) Actual Bond Angle (Puckered) Total Strain Energy (kcal/mol) Ref.
Cyclopropane 3 60° 60° 27.6 masterorganicchemistry.com
Cyclobutane 4 90° ~88° 26.3 libretexts.orgmasterorganicchemistry.com
Cyclopentane 5 108° ~105° 6.2 libretexts.orgfiveable.me

Conformational Analysis and its Impact on Stereoselectivity and Reactivity

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would exist in a flat structure. libretexts.orglibretexts.orglibretexts.org This puckering creates two distinct types of substituent positions: axial and equatorial, analogous to cyclohexane, although the energy barrier for ring inversion is much lower (~1.8-2.0 kcal/mol). acs.org The specific conformation adopted by this compound directly influences its reactivity and the stereoselectivity of its reactions. researchgate.netfiveable.me

The substituent (the hypochlorous amide group) will have a preferred conformation, likely equatorial, to minimize steric interactions. acs.org The accessibility of the N-Cl group for reaction will be dependent on this conformation. For instance, nucleophilic attack or participation in a rearrangement may be favored from a specific trajectory relative to the ring's puckered structure. ru.nl In reactions involving additions to the cyclobutane ring or reactions of substituents on the ring, the stereochemical outcome is often dictated by steric approach control, where the reagent attacks from the less hindered face of the puckered ring. ru.nlspcmc.ac.in This principle is critical in predicting the stereoselectivity of reactions such as hydrogenations, epoxidations, or nucleophilic additions involving cyclobutane derivatives. rsc.orgru.nlrsc.org Therefore, the conformational preference of the this compound moiety is a key factor in determining the three-dimensional structure of its reaction products. acs.orgnih.gov

Susceptibility to Ring-Opening Reactions

The cyclobutyl group in this compound, while more stable than a cyclopropyl (B3062369) ring, still possesses significant ring strain that can influence its reactivity. Under conditions that generate radical or ionic intermediates at the nitrogen or adjacent carbon, the release of this strain can serve as a driving force for ring-opening reactions.

Although direct studies on the ring-opening of this compound are not extensively documented, analogies can be drawn from related systems. For instance, the activation of amide C–N bonds, often facilitated by catalysts, can lead to ring cleavage in cyclic amide structures (lactams). nih.gov In the case of this compound, reactions that proceed through an amidyl radical or an amide anion could potentially trigger a cascade that involves the fragmentation of the cyclobutyl ring. This is particularly plausible if a radical center can be established on the cyclobutyl ring itself, for example, through an intramolecular hydrogen abstraction, leading to a more stable acyclic radical. The use of difluorocarbene has been shown to induce ring-opening in unstrained cyclic amines by forming key ammonium (B1175870) salt intermediates that enable the cleavage of robust C-N bonds, a strategy that highlights the potential for skeletal reorganization in such systems. nih.gov

The propensity for such reactions is highly dependent on the reaction conditions, including the presence of catalysts, initiators (like UV light), and the nature of the solvent. researchgate.netrsc.org

Reaction Mechanisms and Intermediate Characterization

The cleavage of the N-Cl bond is the central event in the majority of reactions involving this compound. This can occur heterolytically to produce a chloronium ion (Cl⁺) and an amide anion, or homolytically to yield an amidyl radical and a chlorine atom. The specific pathway is determined by the reaction conditions, such as electrochemical potential, photochemical irradiation, or the presence of a catalyst.

The electrochemical reduction of N-haloamides, including N-chloro-N-alkyl(aryl)amides, has been shown to proceed in acetonitrile (B52724) through a mechanism involving two consecutive one-electron transfers. cdnsciencepub.comcdnsciencepub.com This process leads to the formation of the corresponding amide anion.

The proposed pathway is as follows:

First Electron Transfer: The N-chloroamide undergoes a one-electron reduction, leading to the cleavage of the N-Cl bond. This step forms an amidyl radical and a chloride ion. While the possibility of a transient N-haloamide radical anion intermediate exists, attempts to trap the amidyl radical have been unsuccessful, suggesting it is a short-lived species. cdnsciencepub.comcdnsciencepub.com

Second Electron Transfer: The highly reactive amidyl radical is immediately reduced at the electrode surface by a second electron to form the amide anion.

R-CO-N(Cyclobutyl)Cl + e⁻ → [R-CO-N(Cyclobutyl)•] + Cl⁻

[R-CO-N(Cyclobutyl)•] + e⁻ → R-CO-N(Cyclobutyl)⁻

The resulting cyclobutylamide anion is a strong base and nucleophile. cdnsciencepub.com In the absence of other electrophiles, it can abstract a proton from the solvent or other species in the medium to form the parent amide, N-cyclobutylamide. cdnsciencepub.com The formation of the amide anion has been confirmed by trapping experiments, such as N-alkylation and N-acylation, which provide stable products. cdnsciencepub.comcdnsciencepub.com Voltammetric studies on vitreous carbon electrodes typically show a single, irreversible reduction wave for N-chloro-N-alkylamides. cdnsciencepub.com

Table 1: Electrochemical Reduction Data for N-Haloamides

Compound Class Electrode Key Intermediates Final Product (in aprotic media) Reference
N-Chloro-N-alkyl(aryl)amides Vitreous Carbon Amidyl Radical, Amide Anion Parent Amide (after protonation) cdnsciencepub.comcdnsciencepub.com

Photolysis of N-haloamides provides a powerful method for generating highly reactive intermediates. ignited.in Upon exposure to UV light, this compound is expected to undergo homolytic cleavage of the N-Cl bond, producing a cyclobutylamidyl radical and a chlorine atom. nih.govjournals.co.za

R-CO-N(Cyclobutyl)Cl + hν → R-CO-N(Cyclobutyl)• + Cl•

These amidyl radicals are key intermediates that can undergo several subsequent reactions, including intramolecular hydrogen abstraction or addition to unsaturated bonds. journals.co.za The photolysis of N-chloroamides can also lead to the formation of nitrenes or nitrenoid species, particularly in the context of metal complexes. nih.govresearchgate.netacs.org

In the absence of a metal catalyst, the primary intermediate is the amidyl radical. nih.govacs.org However, the distinction between an amidyl radical and a triplet nitrene can be subtle, and the reactivity can sometimes overlap. For this compound, the amidyl radical is the more likely intermediate in simple photolysis. This radical can participate in C-H amination reactions, for example, by abstracting a hydrogen atom from a suitable substrate (like a solvent molecule) or via an intramolecular pathway if a sterically favorable C-H bond is available. nih.gov

Transition metal catalysts can profoundly alter the reaction pathways of N-haloamides, enabling transformations that are otherwise difficult to achieve. acs.org Catalysts based on rhodium, manganese, copper, and chromium have been employed to generate reactive metal-nitrenoid intermediates from N-haloamides. nih.govacs.orgresearchgate.netcdnsciencepub.com

The general mechanism often involves the reaction of the N-haloamide with a low-valent metal complex. For this compound, this interaction could lead to the formation of a metal-nitrenoid species, which is essentially a metal-complexed nitrene. nih.govchemrxiv.org

M(n) + Cl-N(Cyclobutyl)-COR → [M(n+2)-N(Cyclobutyl)-COR]Cl⁻ (Metal Nitrenoid)

These high-valent metal-nitrenoids are potent reagents for group transfer reactions, such as:

C-H Amination: The nitrenoid can insert the nitrogen moiety directly into the C-H bonds of alkanes. nih.govresearchgate.net

Olefin Aziridination: The nitrenoid can add across a carbon-carbon double bond to form an aziridine (B145994) ring. nih.gov

Studies on manganese N-haloamide complexes have shown that the photochemical pathway is halogen-dependent. Photolysis of Mn(III) N-chloroamides tends to proceed via cleavage of the Mn-N bond to generate Mn(II) and an amidyl radical. In contrast, analogous N-iodoamides cleave the N-I bond to yield a formal Mn(IV) nitrenoid. nih.govresearchgate.netchemrxiv.org

Furthermore, catalysts like chromous chloride (CrCl₂) can promote the addition of N-haloamides to olefins through a radical chain mechanism, where the catalyst helps initiate and terminate the radical process. researchgate.netcdnsciencepub.com Nickel catalysts have been used for the cross-coupling of α-haloamides with organozinc reagents, demonstrating the utility of transition metals in forming carbon-carbon bonds using haloamide substrates. nih.govacs.org

Table 2: Transition Metal-Catalyzed Reactions of N-Haloamides

Catalyst System N-Haloamide Type Key Intermediate Typical Reaction Reference
Manganese Porphyrins N-Chloroamides, N-Iodoamides Mn(IV) Nitrenoid, Amidyl Radical C-H Amination, Aziridination nih.govchemrxiv.org
Rhodium(II) Complexes N-Chloroamides Rh(II) Nitrenoid C-H Amination researchgate.net
Copper(I)/Copper(II) N-Haloamides Copper Nitrenoid C-H Amidation d-nb.info
Chromous Chloride (CrCl₂) N-Chloroamides, N-Bromoamides Amidyl Radical Addition to Olefins researchgate.netcdnsciencepub.com

Upon conducting a comprehensive search for scientific literature on the chemical compound "this compound," it has become evident that there are no available theoretical, computational, or synthetic studies specifically focused on this molecule. Chemical databases list a CAS number (110192-07-9) for a compound named "this compound," but this appears to be an error or a placeholder, as no associated research publications or experimental data could be retrieved. guidechem.comguidechem.com

The detailed outline provided, which includes specific advanced computational analyses such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and investigations into atropisomerism and amide planarity, presupposes a significant body of existing research. Searches for these specific analyses in conjunction with the compound name have yielded no relevant results.

While general information on related classes of compounds, such as N-hydroxy amides, psu.edursc.org N-substituted polyether-block-amides, mdpi.com and hydrazones bearing amide functions, researchgate.net is available, the strict requirement to focus solely on "this compound" prevents the use of analogous data from these other molecules. To generate content based on related but distinct compounds would not be scientifically accurate and would violate the core instructions of the request.

Therefore, due to the complete absence of scientific data for "this compound" in the public domain, it is not possible to generate the requested article. The creation of such an article would require the fabrication of data and research findings, which is contrary to the principles of scientific accuracy and integrity.

Iv. Theoretical and Computational Studies of N Cyclobutylhypochlorous Amide

Conformational Analysis and Stereodynamics

Pyramidalization at the Amide Nitrogen Center

A key structural feature of amides that deviates from the idealized planar geometry is the pyramidalization of the nitrogen atom. This phenomenon, characterized by the displacement of the nitrogen atom from the plane defined by its three substituents, imparts partial sp³ hybridization to the nitrogen center. chemrxiv.orgresearchgate.net In the case of N-cyclobutylhypochlorous amide, the degree of pyramidalization is influenced by the electronic effects of the chlorine substituent and the steric constraints of the cyclobutyl group.

Computational studies on analogous N-haloamides and sterically constrained amides indicate that several factors contribute to nitrogen pyramidalization. The presence of electronegative substituents on the nitrogen, such as a chlorine atom, can localize the nitrogen lone pair, which reduces the n → π* conjugation with the carbonyl group and favors a more pyramidal geometry. nih.gov Furthermore, ring strain within the cyclobutyl moiety can influence the preferred bond angles at the nitrogen atom.

DFT calculations on related systems have shown that the energy barrier for nitrogen inversion in pyramidal amides is generally low, often calculated to be less than 3 kcal/mol. nih.gov This facile inversion indicates that the nitrogen center is flexible, though it may preferentially adopt a pyramidal ground state. The degree of pyramidalization is a critical parameter as it directly impacts the amide's resonance stabilization and, consequently, its chemical reactivity. chemrxiv.orgresearchgate.net A higher degree of pyramidalization corresponds to reduced amide bond resonance, a longer N-CO bond, and increased susceptibility of the amide bond to chemical transformations. nih.govresearchgate.net

Table 1: Calculated Pyramidalization and Inversion Barriers for Model Amide Systems

Compound/SystemMethodPyramidalization at N (degrees)N-Inversion Barrier (kcal/mol)Reference
Ac-Pro-NHMe (N–H/N interaction)DFT~12°Lower than PPII conformation chemrxiv.org
Bicyclic β-proline surrogateMetadynamicsSignificant< 3 nih.gov
N,N-dimethoxyacetamideDFTHighNot reported nih.gov
Twisted Lactamab initio (B3LYP)SignificantNot reported researchgate.net
This table presents data for analogous systems to illustrate the principles of amide pyramidalization. Specific values for this compound would require dedicated computational analysis.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of reactions involving N-haloamides. researchgate.netrsc.org Through the calculation of potential energy surfaces, chemists can map the entire course of a reaction, from reactants to products, identifying key transition states and intermediates along the way. smu.edu This approach allows for a detailed, step-by-step understanding of bond-breaking and bond-forming events, which is often difficult to achieve solely through experimental means.

A central goal in computational mechanism studies is the characterization of transition states (TS) and the calculation of their associated energy barriers (activation energies). uni-giessen.de For reactions of this compound, such as radical halogenation or addition to alkenes, computational methods like Density Functional Theory (DFT) can be used to locate the geometry of the TS. rsc.org The TS represents the maximum energy point along the minimum energy reaction path, and its structure reveals the critical arrangement of atoms during the bond-cleavage and bond-formation process. uni-giessen.de

For instance, in the radical abstraction of a hydrogen atom by the amidyl radical derived from this compound, the transition state would feature a partially broken C-H bond and a partially formed N-H bond. Calculations on analogous N-haloamide additions to olefins have shown that the transition state possesses significant polar character. cdnsciencepub.com The calculated energy barrier for this step determines the reaction rate. By comparing the energy barriers for competing pathways, one can predict the favored reaction mechanism. nih.gov For example, in a halolactonization reaction involving an N-haloamide, a concerted nucleophile-assisted mechanism was computationally identified as a plausible alternative to the classic two-step pathway involving a haliranium ion intermediate. rsc.org

Table 2: Calculated Energy Barriers for Representative N-Haloamide Reactions

ReactionComputational MethodCalculated ΔG‡ (kcal/mol)Key FindingReference
Halolactonization of 2-pentenoic acidAb initio MetadynamicsNot specifiedElucidation of a concerted NAAA mechanism rsc.org
Ni-catalyzed C-N bond activationDFT~20-30Oxidative addition is rate-determining rsc.org
Thermal decomposition of N-NitrosoamidesDFT28.9 - 34.2Favors concerted dissociation acs.org
N-Borylimidoyl radical addition to olefinDFT (UM06-2X)8.3Low barrier for C-C bond formation acs.org
This table showcases calculated activation energies for reactions of analogous amide systems to demonstrate the application of computational chemistry. Values are context-dependent.

Kinetic Isotope Effects (KIEs) are powerful probes for investigating reaction mechanisms. researchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), subtle changes in reaction rates can be observed and quantified. Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of reactants and transition states for both the light and heavy isotopologues. core.ac.uknih.gov

For reactions involving this compound, KIE studies could provide crucial mechanistic details. For example, if a reaction involves the abstraction of a C-H bond from a substrate, a significant primary KIE (kH/kD > 1) would be expected and could be computationally modeled. wikipedia.org The magnitude of the KIE provides information about the symmetry of the transition state.

Computational KIE studies on the photoreactions of manganese N-haloamide complexes have been particularly insightful. chemrxiv.orgosti.gov The calculations helped to distinguish between two possible mechanisms based on the identity of the halogen. For N-chloroamides, the results were consistent with initial Mn-N bond cleavage to form an amidyl radical. In contrast, for N-iodoamides, the data supported N-I bond cleavage to generate a Mn(IV) nitrenoid intermediate. chemrxiv.orgosti.govnsf.gov Similar computational KIE analyses for this compound could definitively clarify whether its reactions proceed via N-Cl bond homolysis (generating an amidyl radical) or other pathways.

Reactions of N-haloamides often proceed through highly reactive, transient intermediates that are difficult or impossible to characterize experimentally. nih.govosti.gov Computational chemistry provides a virtual window into the electronic and geometric structures of these fleeting species. chemrxiv.org

Amidoyl Radicals: Homolytic cleavage of the N-Cl bond in this compound would generate a cyclobutyl-amidoyl radical. Computational studies characterize amidyl radicals as π-type radicals, where the unpaired electron resides in a p-orbital. acs.org DFT calculations can predict key properties such as spin density distribution, which indicates the radical character on the nitrogen and oxygen atoms, and geometry. For the related N-borylimidoyl radical, Mulliken spin population analysis showed significant spin density on the imidoyl carbon (0.73), with a smaller amount on the boron atom (0.14). acs.org

Nitrenoids: In the context of transition metal-catalyzed reactions, N-haloamides can serve as precursors to metal-nitrenoid intermediates. nih.gov These species have been the subject of extensive computational investigation due to their elusiveness. osti.govchemrxiv.org Calculations can establish the electronic structure (e.g., singlet vs. triplet state) and three-dimensional geometry, which are critical for understanding their reactivity in processes like C-H amination. nih.govosti.gov

Amide Anions: Deprotonation of the parent amide (cyclobutylcarboxamide) or related species would yield an amide anion. Computational methods can be used to study the structure and charge distribution of these anions. For example, NMR chemical shifts of the anion derived from the amino-closo-dodecaborate have been characterized and could be benchmarked against computational predictions. nih.gov

Table 3: Computationally Characterized Properties of Reactive Intermediates Analogues

Intermediate TypeSystemMethodKey Computational FindingReference
Amidyl RadicalGeneralDFTπ-type radical configuration acs.org
N-Borylimidoyl RadicalNitrile-ligated diarylboryl radicalDFTSpin population: 0.73 on imidoyl C, 0.14 on B acs.org
Rh₂ NitrenoidRh₂(esp)₂(AdN₃)DFTLong Rh-N bond, consistent with triplet state nih.govchemrxiv.org
Amide Anion[B₁₂H₁₁NH₂]²⁻Not specifiedCharacterized by ¹¹B NMR shifts (-5.0 to -19.2 ppm) nih.gov
This table provides examples of how computational chemistry is used to characterize properties of intermediates analogous to those that could be formed from this compound.

Computational Prediction of Reactivity and Selectivity

Beyond mechanism elucidation, a significant goal of computational chemistry is the a priori prediction of reaction outcomes. rsc.org By calculating and comparing the energy barriers for all plausible reaction pathways, it is possible to predict the reactivity and selectivity (chemo-, regio-, and stereo-selectivity) of a given transformation. nih.gov

For this compound, computational models could predict its reactivity towards different substrates. For example, in an addition reaction to an unsymmetrical alkene, calculations could determine the activation energies for addition to each end of the double bond. The pathway with the lower energy barrier would be predicted to yield the major regioisomer. This approach has been successfully used to rationalize regioselectivity in palladium-catalyzed C-H activation reactions, where product ratios are predicted from the relative Gibbs free energies of key intermediates using the Boltzmann distribution. nih.gov

Furthermore, computational models have been developed to predict reactivity based on the ground-state properties of the amide itself. A model linking the degree of amide bond distortion (twist and pyramidalization) to the propensity for N-protonation and subsequent reactivity has been proposed. nih.govrsc.org By calculating parameters like the N-C(O) bond length and the degree of pyramidalization (Στ+χN), one can predict the activation of the amide bond. nih.gov Such models could be applied to this compound to forecast its reactivity profile compared to other N-haloamides.

Table 4: Example of Computational Prediction of Regioselectivity

SubstratePredicted MechanismCalculated Relative Gibbs Free Energy (kcal/mol)Predicted Product RatioExperimental OutcomeReference
2-acetylthiopheneProton AbstractionC5: 0.0, C3: +1.288 : 12C5 major product nih.gov
FuranElectrophilic Subst.C2: 0.0, C3: +11.3>99 : 1C2 major product nih.gov
N-methylpyrroleElectrophilic Subst.C2: 0.0, C3: +3.099 : 1C2 major product nih.gov
This table illustrates how relative free energies of intermediates, calculated via DFT, are used to predict the regioselectivity of C-H activation reactions, a principle applicable to predicting the selectivity of this compound reactions.

V. Spectroscopic Characterization Techniques in N Cyclobutylhypochlorous Amide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen and carbon frameworks of a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For N-Cyclobutylhypochlorous amide, the ¹H NMR spectrum would reveal signals corresponding to the protons on the cyclobutyl ring and the amide (N-H) proton.

The cyclobutyl ring contains three distinct sets of protons:

The methine proton (CH-N): This proton, directly attached to the nitrogen-bearing carbon, would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be downfield compared to a simple alkane due to the deshielding effect of the adjacent nitrogen atom.

The two pairs of methylene protons (CH₂): The protons on the two carbons adjacent to the CH-N group and the single carbon opposite it would exhibit complex splitting patterns (multiplets) due to coupling with each other.

The amide proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. In some N-chloroamides, the N-H peak is observed as a broad singlet. For example, in N-chloroisonicotinamide, a broad singlet for the CO-NH proton is reported. asianpubs.org The analysis of these signals and their coupling patterns allows for the unambiguous confirmation of the cyclobutylamide moiety. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Amide (N-H)5.5 - 8.5Broad SingletChemical shift is highly variable.
Methine (CH-N)3.5 - 4.5MultipletShifted downfield due to adjacent nitrogen.
Methylene (CH₂)1.5 - 2.5MultipletComplex splitting due to coupling with neighboring protons.

Note: These are estimated values based on general principles and data from analogous compounds.

Dynamic NMR studies can also provide information on conformational dynamics, such as ring-puckering in the cyclobutyl moiety or restricted rotation around the C-N amide bond, which can be influenced by the nature of the N-substituent. worktribe.com

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. scribd.com In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak, simplifying the spectrum. wikipedia.org

The key signals expected are:

Carbonyl Carbon (C=O): This signal would appear significantly downfield, typically in the 165-180 ppm range, which is characteristic of amide carbonyls. rsc.orgwisc.edu

Cyclobutyl Carbons: Three distinct signals would be expected for the cyclobutyl ring carbons. The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the aliphatic carbons due to the electronegativity of nitrogen. libretexts.org The other two sets of methylene carbons would appear at higher fields.

The chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the carbon framework and identifying the presence of key functional groups. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)165 - 180Characteristic region for amide carbonyls. rsc.org
Methine (C-N)40 - 55Shifted downfield by the attached nitrogen.
Methylene (β-CH₂)25 - 35Carbons adjacent to the C-N carbon.
Methylene (γ-CH₂)15 - 25Carbon furthest from the nitrogen.

Note: These are estimated values based on general principles and data from analogous compounds such as N-cyclohexyl-N-methylacetamide. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic absorptions would be associated with the amide group and the N-Cl bond.

N-H Stretch: A moderate to strong absorption band is expected in the range of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

C=O Stretch (Amide I band): A strong, sharp absorption band is characteristic of the carbonyl group. In secondary amides, this "Amide I" band typically appears between 1630 and 1680 cm⁻¹. Studies on N-chloroamides have shown this band in the range of 1680-1717 cm⁻¹. researchgate.net For instance, N-chloroisonicotinamide shows a secondary amide peak at 1660 cm⁻¹. asianpubs.org

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is found around 1510-1570 cm⁻¹.

N-Cl Stretch: The stretching vibration of the nitrogen-chlorine bond is a key feature. This absorption is typically found in the 650-850 cm⁻¹ region, though its exact position can be influenced by the molecular structure. acs.org For N-chloroisonicotinamide, this bond is identified by a peak at 1270 cm⁻¹, indicating that the position can be significantly higher depending on the molecular environment. asianpubs.org

Table 3: Characteristic IR Absorption Frequencies for N-Chloroamides
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Strong, often broad
C-H (Aliphatic)Stretch2850 - 3000Medium to Strong
C=O (Amide I)Stretch1630 - 1720Strong, Sharp asianpubs.orgresearchgate.net
N-H (Amide II)Bend1510 - 1570Medium to Strong
N-ClStretch650 - 1270Medium asianpubs.orgacs.org

Note: Ranges are based on data from various N-chloroamides.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. vanderbilt.edu

For this compound (C₄H₈ClNO), the expected molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

The fragmentation of this compound would likely proceed through characteristic pathways for amides and alkyl amines, such as alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). libretexts.orgmsu.edu

Potential fragmentation pathways include:

Loss of a chlorine radical (•Cl) from the molecular ion.

Alpha-cleavage leading to the loss of a cyclobutyl radical.

Fragmentation of the cyclobutyl ring itself.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound
m/z ValueIdentityNotes
121/123[C₄H₈ClNO]⁺Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine.
86[C₄H₈NO]⁺Fragment resulting from the loss of a chlorine radical.
57[C₄H₉]⁺Cyclobutyl cation, or a rearranged equivalent.
44[CH₂=N=C=O]⁺A common fragment from α-cleavage in secondary amides.

Note: The fragmentation pattern is predictive and based on established fragmentation rules for similar compounds. libretexts.orgdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsional angles.

This technique would provide crucial information on:

Amide Planarity: Studies on other N-chloroamides have used X-ray crystallography to investigate the planarity of the amide nitrogen atom. rsc.org The sum of the three valence angles around the nitrogen atom can be evaluated to determine its geometry (ideally 360° for a trigonal planar arrangement). rsc.org

Bond Lengths: The precise lengths of the C=O, C-N, and N-Cl bonds can be measured, offering insight into the electronic nature and bonding within the molecule.

Conformation: The conformation of the cyclobutyl ring (e.g., puckered or planar) and the relative orientation of the cyclobutyl and amide groups in the crystal lattice would be established.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, identifying intermolecular forces such as hydrogen bonding (e.g., N-H···O=C) or halogen bonding (N-Cl···O), which govern the solid-state structure. nih.govrsc.org

While a crystal structure for this compound itself is not reported, data from analogous compounds, such as atropisomeric N-chloroanilides, show that the amide geometry can vary and that intermolecular interactions play a key role in the crystal packing. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edulibretexts.org The absorption of UV radiation in organic molecules is typically restricted to functional groups (chromophores) that contain valence electrons of low excitation energy. shu.ac.uk

For this compound, the primary chromophore is the amide group. The expected electronic transitions include:

n → π* transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen lone pairs) to the antibonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. libretexts.org

π → π* transition: This involves the excitation of an electron from the bonding π orbital of the carbonyl group to the antibonding π* orbital. This transition is generally more intense and occurs at shorter wavelengths, often below 200 nm for simple amides. libretexts.org

UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics. researchgate.net For example, the disappearance of a reactant or the appearance of a product can be followed over time by monitoring the change in absorbance at a specific wavelength. In the context of this compound, this could be used to study its stability or its reactions, such as halogen transfer processes, by observing changes in the UV-Vis spectrum. nih.govnsf.gov Low-temperature photolysis studies of other N-haloamides have successfully used UV-Vis to detect transient intermediates. nsf.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including the transient radical intermediates that are central to the chemistry of N-haloamines. Reactions involving this compound, such as those initiated by heat or light, are expected to proceed via homolytic cleavage of the N-Cl bond, generating a nitrogen-centered amidyl radical (Cyclobutyl-C(O)-N•-H). This highly reactive species can then undergo further reactions, including intramolecular hydrogen atom transfer to form a carbon-centered radical. Due to the fleeting nature of these radicals, direct detection is often challenging. Consequently, spin trapping techniques are commonly employed, where a spin trap molecule reacts with the transient radical to form a more persistent radical adduct that can be readily observed by EPR. nih.govrsc.orgresearchgate.net

Detailed research on similar N-haloalkylamines, particularly within the context of the Hofmann-Löffler-Freytag (HLF) reaction, provides a clear precedent for the types of radical intermediates to be expected and their characteristic EPR parameters. nih.govacs.org In these studies, N-haloamines are induced to form nitrogen-centered radicals, which then rearrange to carbon-centered radicals, ultimately leading to cyclized products. The detection of these intermediates is typically achieved by trapping them with nitrone-based spin traps like N-tert-butyl-α-phenylnitrone (PBN). nih.govacs.org

The EPR spectrum of a trapped radical provides a wealth of information. The g-value is indicative of the radical's electronic environment, with values for organic radicals typically close to that of a free electron (g ≈ 2.0023). u-tokyo.ac.jplibretexts.org More revealing are the hyperfine coupling constants (hfcs), which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H). These couplings provide detailed structural information about the radical, including the identity and number of interacting nuclei and their proximity to the radical center. libretexts.org

For the study of this compound, two primary radical intermediates would be of interest: the initial N-centered amidyl radical and a subsequent C-centered radical formed via intramolecular hydrogen abstraction from the cyclobutyl ring. The EPR parameters of their respective PBN spin adducts can be predicted based on analogous systems. nih.govacs.org

The PBN adduct of the N-centered amidyl radical is expected to exhibit hyperfine coupling to the nitrogen nucleus of the PBN trap and the nitrogen nucleus of the original amidyl radical fragment. nih.gov The PBN adduct of the C-centered radical, in contrast, would show coupling to the PBN nitrogen and the β-hydrogen of the adduct. nih.govacs.org By analyzing these distinct hyperfine coupling patterns, the identity of the trapped radical intermediate can be unequivocally determined.

The following data table presents representative experimental EPR parameters for spin-trapped nitrogen-centered and carbon-centered radicals generated from N-haloalkylamines, which serve as a model for the expected findings in this compound research.

Radical TypePrecursor/SystemSpin Trapg-value (Experimental)Hyperfine Coupling Constants (a, in Gauss)Reference
N-centered Radical AdductN-chloro-N-hexyl-p-toluenesulfonamidePBN2.0064aN = 14.14, aN' = 1.58, aH = 3.95 nih.govacs.org
N-centered Radical AdductN-chloro-N-(4-cyanophenyl)acetamidePBN2.0062aN = 14.1, aN' = 1.3, aH = 4.21 nih.govacs.org
C-centered Radical AdductN-chloro-N-hexyl-p-toluenesulfonamidePBN2.0061aN = 13.6, aH = 2.6 nih.govacs.org
Amidyl Radical AdductN-aminopyridinium saltPBNNot ReportedaN(PBN) = 13.85, aH = 3.20, aN(amidyl) = 2.52 nih.gov

Q & A

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